molecular formula C15H21N5OS B246470 N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine

Cat. No. B246470
M. Wt: 319.4 g/mol
InChI Key: GXBVVVKCMUCSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine, commonly known as TH287, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. TH287 is a potent and selective inhibitor of the DNA repair enzyme, MTH1, which is essential for the survival of cancer cells.

Mechanism of Action

MTH1 is an enzyme that is essential for the survival of cancer cells. It is responsible for removing oxidized nucleotides from the nucleotide pool, which would otherwise cause DNA damage and cell death. TH287 inhibits MTH1 by binding to its active site, preventing it from performing its function. This leads to the accumulation of oxidized nucleotides in cancer cells, which induces DNA damage and cell death.
Biochemical and Physiological Effects:
TH287 has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. This selectivity is due to the higher levels of oxidative stress in cancer cells, which makes them more susceptible to the effects of TH287. TH287 has also been shown to enhance the immune response against cancer cells, by increasing the expression of immune checkpoint proteins.

Advantages and Limitations for Lab Experiments

TH287 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and purify. It is also highly selective for MTH1, which reduces the risk of off-target effects. However, TH287 has some limitations for use in lab experiments. It has a short half-life, which requires frequent dosing. In addition, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on TH287. One area of research is the development of more potent and selective inhibitors of MTH1, which could enhance its efficacy in cancer treatment. Another area of research is the identification of biomarkers that can predict the response of cancer cells to TH287. This could help to identify patients who are most likely to benefit from TH287 treatment. Finally, the combination of TH287 with other cancer treatments, such as immunotherapy, could enhance its efficacy and reduce the risk of resistance.

Synthesis Methods

The synthesis of TH287 involves several steps, including the coupling of 2-thienylboronic acid with 2,6-dichloropyrimidine, followed by the addition of morpholine and propylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of TH287 has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

TH287 has been extensively studied for its potential use in cancer treatment. The inhibition of MTH1 by TH287 leads to the accumulation of oxidized nucleotides in cancer cells, which induces DNA damage and cell death. TH287 has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to chemotherapy. In addition, TH287 has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

properties

Molecular Formula

C15H21N5OS

Molecular Weight

319.4 g/mol

IUPAC Name

4-N-(3-morpholin-4-ylpropyl)-6-thiophen-2-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C15H21N5OS/c16-15-18-12(13-3-1-10-22-13)11-14(19-15)17-4-2-5-20-6-8-21-9-7-20/h1,3,10-11H,2,4-9H2,(H3,16,17,18,19)

InChI Key

GXBVVVKCMUCSDG-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC2=NC(=NC(=C2)C3=CC=CS3)N

Canonical SMILES

C1COCCN1CCCNC2=NC(=NC(=C2)C3=CC=CS3)N

Origin of Product

United States

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